molecular formula C₂₄H₁₉D₄ClO₂ B1155857 Ospemifene-d4

Ospemifene-d4

カタログ番号: B1155857
分子量: 382.92
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ospemifene-d4, also known as Ospemifene-d4, is a useful research compound. Its molecular formula is C₂₄H₁₉D₄ClO₂ and its molecular weight is 382.92. The purity is usually 95%.
BenchChem offers high-quality Ospemifene-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ospemifene-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₂₄H₁₉D₄ClO₂

分子量

382.92

同義語

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4;  2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4;  FC 1271a-d4;  Fc 1271-d4

製品の起源

United States
Foundational & Exploratory

Ospemifene-d4 Isotopic Purity and Stability Analysis: A Definitive Guide for LC-MS/MS Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ospemifene is a non-hormonal selective estrogen receptor modulator (SERM) clinically indicated for the treatment of dyspareunia associated with postmenopausal vulvar and vaginal atrophy. In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, quantifying ospemifene in biological matrices demands exceptional analytical rigor. The gold standard for achieving high-fidelity quantification in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of its stable isotope-labeled internal standard (SIL-IS), Ospemifene-d4 [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, isotopic purity validation, and stability assessment of Ospemifene-d4. Rather than merely outlining procedures, this guide explores the causality behind each analytical choice, ensuring your bioanalytical workflows are compliant with global regulatory standards, including the FDA 2018 Guidance and ICH M10[2][3].

The Mechanistic Imperative of Ospemifene-d4

Structural Rationale and Deuterium Placement

Ospemifene-d4 (Formula: C24​H19​D4​ClO2​ , MW: 382.9) incorporates four deuterium atoms specifically located on the ethanol moiety: 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4[4].

The Causality of Design: Why place the heavy isotopes on the carbon backbone of the ethanol chain rather than the hydroxyl group (-OH)?

  • Resistance to H/D Exchange: Deuterium atoms covalently bound to carbon are kinetically inert under physiological pH and standard LC-MS/MS mobile phases (e.g., methanol/ammonium formate). If the deuterium were placed on a heteroatom (like the -OH group), rapid isotopic scrambling (H/D exchange) would occur in protic solvents, destroying the mass differential between the analyte and the IS.

  • Chromatographic Co-elution: A mass shift of +4 Da is optimal. It is large enough to prevent the natural isotopic envelope of unlabeled ospemifene (M+1, M+2, M+3) from interfering with the IS channel, yet small enough that the physicochemical properties (lipophilicity, pKa) remain nearly identical. This guarantees true co-elution, allowing the SIL-IS to perfectly compensate for matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[1].

Workflow Visualization

The validation of Ospemifene-d4 is a self-validating system. The workflow below illustrates the logical progression from procurement to a fully qualified bioanalytical method.

Workflow Stock Ospemifene-d4 Stock Solution Purity Isotopic Purity (Cross-Talk Check) Stock->Purity Neat Injection Stability Stability Stress (Matrix & Solvent) Stock->Stability Spike & Stress LCMS LC-MS/MS MRM Acquisition Purity->LCMS Monitor d0/d4 Stability->LCMS Extract (SPE) Validation Validated SIL-IS Ready for PK Study LCMS->Validation Meets ICH M10 Criteria

Fig 1: Logical workflow for the validation of Ospemifene-d4 as a Stable Isotope-Labeled Internal Standard.

Isotopic Purity and "Cross-Talk" Dynamics

The Threat of Unlabeled Contamination (D0)

Isotopic purity is not merely a vendor specification; it is a critical parameter that directly impacts assay sensitivity. If the Ospemifene-d4 reference material contains trace amounts of unlabeled Ospemifene (D0), spiking the IS into biological samples will artificially inflate the analyte peak area. This phenomenon, known as "cross-talk" or IS interference, severely compromises the accuracy at the Lower Limit of Quantification (LLOQ)[2].

Protocol: Self-Validating Isotopic Purity Assessment

To ensure the integrity of the assay, the following protocol must be executed before utilizing the IS in a PK study.

Step 1: System Suitability & Blank Injection

  • Action: Inject a double blank (extraction solvent only) to verify the LC-MS/MS system is free of carryover.

  • Causality: Establishes a true zero baseline, ensuring any detected D0 signal originates from the IS, not the column or autosampler.

Step 2: IS-Only Injection (Monitoring D0 Contribution)

  • Action: Prepare a neat solution of Ospemifene-d4 at the intended working concentration (e.g., 50 ng/mL). Monitor both the analyte MRM transition (e.g., m/z 379.2 235.1) and the IS MRM transition (e.g., m/z 383.2 235.1).

  • Acceptance Criterion: The D0 peak area in the IS-only sample must be ≤20% of the analyte peak area at the LLOQ[3].

Step 3: ULOQ-Only Injection (Monitoring D4 Contribution)

  • Action: Prepare a sample of unlabeled Ospemifene at the Upper Limit of Quantification (ULOQ) without the IS. Monitor both MRM transitions.

  • Acceptance Criterion: The IS peak area in the ULOQ sample must be ≤5% of the average IS peak area used in the assay[3].

Quantitative Data: Isotopic Distribution Limits

The table below summarizes the acceptable limits for isotopic distribution to maintain regulatory compliance.

ParameterRegulatory GuidelineMaximum Allowable InterferenceRationale
D0 in IS (Cross-talk) ICH M10 / FDA 2018 ≤20% of LLOQ peak areaPrevents false positives and overestimation of drug concentration at low doses.
IS in ULOQ (Cross-talk) ICH M10 / FDA 2018 ≤5% of working IS peak areaEnsures high analyte concentrations do not artificially suppress the IS response ratio.
Isotopic Enrichment Vendor Spec (e.g., Cayman) ≥99% deuterated formsGuarantees sufficient signal-to-noise ratio for the IS channel.

Chemical and Isotopic Stability Assessment

Vulnerabilities of Ospemifene-d4

While carbon-bound deuterium is highly stable, Ospemifene-d4 is still susceptible to chemical degradation (e.g., oxidation, photolysis) and potential matrix-induced instability. Stability must be proven under the exact conditions the study samples will experience[3].

Protocol: Comprehensive Stability Workflows

A self-validating stability protocol requires comparing "stressed" samples against freshly prepared, "unstressed" calibration standards.

Workflow A: Stock Solution Stability

  • Preparation: Prepare two stock solutions of Ospemifene-d4 (e.g., 1 mg/mL in Acetonitrile).

  • Stress Application: Store Aliquot A at −20∘C (Reference) and Aliquot B at room temperature for 24 hours (Benchtop Stress)[4].

  • Analysis: Dilute both to the working concentration and inject into the LC-MS/MS.

  • Causality: Evaluates solvent-mediated degradation or precipitation. The mean peak area of Aliquot B must be within ±5% of Aliquot A.

Workflow B: Matrix Stability (Freeze-Thaw & Benchtop)

  • Spiking: Spike Ospemifene-d4 into blank human plasma to achieve the working concentration.

  • Freeze-Thaw Stress: Subject 6 aliquots to 4 cycles of freezing at −80∘C and thawing unassisted at room temperature.

  • Benchtop Stress: Leave 6 aliquots at room temperature for the maximum expected sample processing time (e.g., 6 hours).

  • Extraction: Extract the samples using Solid Phase Extraction (SPE) (e.g., Phenomenex Strata X-33 μ m)[1].

  • Causality: Simulates the exact physical stress clinical samples undergo. Thawing can activate plasma esterases or induce protein binding shifts.

  • Acceptance Criterion: The calculated concentration of the stressed samples must be within ±15% of the nominal concentration[3].

Quantitative Data: Stability Acceptance Matrix
Stability ConditionMatrix/SolventDuration/StressAcceptance Criteria (Deviation)
Stock Solution Benchtop Acetonitrile24 Hours @ RT ±5% of fresh stock
Stock Solution Long-Term Acetonitrile4 Years @ −20∘C ±5% of fresh stock
Plasma Freeze-Thaw Human Plasma4 Cycles ( −80∘C to RT) ±15% of nominal conc.
Plasma Benchtop Human Plasma6 Hours @ RT ±15% of nominal conc.
Processed Sample (Autosampler) Reconstitution Solvent48 Hours @ 4∘C ±15% of nominal conc.

Conclusion

The deployment of Ospemifene-d4 in LC-MS/MS bioanalysis is not a plug-and-play exercise. It requires a rigorous, mechanistic approach to validate its isotopic purity and stability. By strictly controlling D0 cross-talk and proving stability across all phases of sample handling, bioanalytical scientists can ensure their assays meet the stringent requirements of the FDA and ICH M10 guidelines, ultimately delivering trustworthy pharmacokinetic data for this critical SERM therapeutic.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018. URL:2

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH), July 2022. URL:3

  • Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study Source: PubMed / Biomedical Chromatography, April 2019. URL:1

  • Ospemifene-d4 (FC-1271a-d4) Product Information and Specifications Source: Cayman Chemical. URL:4

Sources

Unraveling the Mass Spectrometry Fragmentation Pathways of Ospemifene and Ospemifene-d4: A Comprehensive Guide for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ospemifene is a non-steroidal selective estrogen receptor modulator (SERM) clinically indicated for the treatment of dyspareunia associated with postmenopausal vulvar and vaginal atrophy[1]. To support rigorous pharmacokinetic (PK) profiling, therapeutic drug monitoring, and metabolic studies, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are mandatory[2]. In these bioanalytical workflows, the selection of an internal standard (IS) is paramount. Ospemifene-d4, a stable deuterium-labeled analog, serves as the gold standard IS, ensuring isotopic fidelity and mitigating matrix effects during quantification[3][4].

As a Senior Application Scientist, I approach LC-MS/MS method development not merely as a collection of instrument parameters, but as a self-validating system of chemical logic. This whitepaper dissects the structural causality behind the fragmentation pathways of Ospemifene and its deuterated counterpart, providing a field-proven, step-by-step methodology for researchers and drug development professionals.

Structural Elucidation & Ionization Dynamics

Understanding the molecular architecture of the analyte is the first step in predicting its behavior in the mass spectrometer.

Ospemifene ((Z)-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol) features a highly lipophilic triphenylethylene core attached to a polar ethoxyethanol side chain. Under positive electrospray ionization (ESI+), the molecule readily accepts a proton, forming a stable precursor ion [M+H]+ at m/z 379.1 .

Ospemifene-d4 incorporates four deuterium atoms specifically localized on the ethanol chain (ethan-1,1,2,2-d4-1-ol)[3]. Consequently, its protonated precursor ion shifts by exactly +4 Da, yielding an [M+H]+ at m/z 383.1 [5].

Mass Spectrometry Fragmentation Pathways (The Core Logic)

The fragmentation of Ospemifene in the collision cell is driven by the relative bond dissociation energies within its structure. The collision-induced dissociation (CID) pathways provide a masterclass in rational assay design.

Pathway 1: Ether Cleavage (The Quantitation Transition)

The most abundant and thermodynamically stable product ion arises from the cleavage of the ether bond linking the phenolic oxygen to the ethoxyethanol side chain.

  • Ospemifene: The precursor ion (m/z 379.1) undergoes a neutral loss of ethylene glycol ( HO−CH2​−CH2​−OH , 62 Da). The positive charge is retained on the highly conjugated triphenylethylene core, yielding a dominant product ion at m/z 317.1 .

  • Ospemifene-d4 (IS): The precursor ion (m/z 383.1) undergoes a neutral loss of the deuterated side chain ( HO−CD2​−CD2​−OH , 66 Da). Because all four deuterium atoms are located on the leaving group, the resulting product ion is identical to the unlabeled analyte: m/z 317.1 .

Scientific Integrity Check: This shared product ion (m/z 317.1) creates a self-validating analytical system. Because the analyte and the IS produce the exact same core fragment, they exhibit identical kinetic behavior in the collision cell. This ensures that any micro-fluctuations in Collision Energy (CE) or Collision Cell Exit Potential (CXP) do not disproportionately bias the internal standard, thereby guaranteeing quantitative trustworthiness[2][6].

Pathway 2: Halogen Cleavage (The Qualifier Transition)

A secondary, less dominant fragmentation pathway involves the loss of hydrochloric acid (HCl, 36 Da) from the chlorinated phenyl ring, yielding a product ion at m/z 343.1 . The transition (379.1 343.1) is typically monitored as a qualifier ion to confirm peak purity and prevent false positives from isobaric matrix interferences.

Fragmentation Osp Ospemifene [M+H]+ m/z 379.1 Loss1 Loss of Ethylene Glycol (-62 Da) Osp->Loss1 LossHCl Loss of HCl (-36 Da) Osp->LossHCl OspD Ospemifene-d4 [M+H]+ m/z 383.1 Loss2 Loss of Deuterated Glycol (-66 Da) OspD->Loss2 FragCore Triphenylethylene Core Ion m/z 317.1 Loss1->FragCore Loss2->FragCore Frag343 Secondary Ion m/z 343.1 LossHCl->Frag343

CID fragmentation pathways for Ospemifene and Ospemifene-d4.

Experimental Protocol: LC-MS/MS Workflow

To achieve a lower limit of quantification (LLOQ) suitable for clinical PK studies (e.g., 5.02 ng/mL)[2][6], matrix effects from plasma phospholipids must be aggressively mitigated. The following step-by-step methodology leverages Solid Phase Extraction (SPE) and orthogonal chromatography.

Step 1: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of MS-grade Methanol, followed by 1 mL of 20 mM Ammonium Formate buffer through a Phenomenex Strata X-33 μm polymeric sorbent cartridge (30 mg/1 mL)[2].

  • Loading: Load 500 μL of human plasma spiked with the Ospemifene-d4 internal standard.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water. Causality: This critical step elutes polar endogenous salts and unbound proteins without prematurely eluting the highly lipophilic analyte.

  • Elution: Elute the target analytes with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 μL of the mobile phase.

Step 2: Chromatographic Separation
  • Column Selection: Inject 10 μL onto an Agilent Eclipse XDB-Phenyl column (4.6 × 75 mm, 3.5 μm)[2]. Causality: While C18 columns are the industry default, the phenyl stationary phase induces π−π interactions with the triphenylethylene core of Ospemifene. This provides superior retention, sharper peak symmetry, and orthogonal selectivity against aliphatic lipid interferences.

  • Mobile Phase: Utilize an isocratic elution profile consisting of Methanol and 20 mM Ammonium Formate buffer (90:10, v/v) at a flow rate of 0.9 mL/min[2].

Step 3: Mass Spectrometric Detection

Operate a high-sensitivity triple quadrupole (e.g., API-4500 MS/MS) in Multiple Reaction Monitoring (MRM) mode using a TurbolonSpray (ESI+) source[2][6].

Workflow N1 Plasma Sample + Ospemifene-d4 (IS) N2 Solid Phase Extraction (SPE) Phenomenex Strata X-33 N1->N2 Extraction N3 LC Separation Agilent Eclipse XDB-Phenyl N2->N3 Elution & Injection N4 ESI+ Ionization API-4500 MS/MS N3->N4 Desolvation N5 MRM Detection Quantification N4->N5 Precursor -> Product

Step-by-step LC-MS/MS bioanalytical workflow for Ospemifene.

Data Presentation: MRM and MS Parameters

The following tables summarize the optimized quantitative parameters required to execute the described assay.

Table 1: LC-MS/MS MRM Transitions and Collision Parameters

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
Ospemifene Quantitation379.1317.1200803512
Ospemifene Qualifier379.1343.1200802510
Ospemifene-d4 Internal Standard383.1317.1200803512

(Note: Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) are representative optimal values for API-4500 platforms based on triphenylethylene fragmentation dynamics).

Table 2: Chromatographic and Extraction Specifications

ParameterSpecification
Analytical Column Agilent Eclipse XDB-Phenyl (4.6 × 75 mm, 3.5 μm)
Mobile Phase Methanol : 20 mM Ammonium Formate (90:10, v/v)
Flow Rate 0.9 mL/min
Ionization Mode ESI Positive (TurbolonSpray)
SPE Cartridge Phenomenex Strata X-33 μm polymeric sorbent (30 mg/1 mL)

Conclusion

The structural architecture of Ospemifene-d4 makes it an impeccable internal standard for mass spectrometry. By leveraging the specific cleavage of the deuterated ethoxyethanol side chain, bioanalytical scientists can establish a robust, self-validating LC-MS/MS method. The shared product ion (m/z 317.1) between the analyte and the IS ensures that matrix suppression and collision cell variances are perfectly normalized. This analytical rigor provides the highest level of trustworthiness required for regulatory PK submissions, metabolic profiling, and clinical evaluations[7][8].

References

  • Title: Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study Source: nih.gov URL: [Link]

  • Title: Ospemifene-D4 - Veeprho Source: veeprho.com URL: [Link]

  • Title: Determination of ospemifene in human plasma by LC‐MS/MS and its application to a human pharmacokinetic study Source: researchgate.net URL: [Link]

  • Title: FDA Clinical Pharmacology and Biopharmaceutics Review (Ospemifene) Source: fda.gov URL: [Link]

  • Title: Ospemifene metabolism in humans in vitro and in vivo: Metabolite identification, quantitation, and CYP assignment of major hydroxylations Source: researchgate.net URL: [Link]

  • Title: Metabolism and metabolite profiles in vitro and in vivo of ospemifene in humans and preclinical species Source: nih.gov URL: [Link]

Sources

An In-Depth Technical Guide to the NMR Characterization of Ospemifene-d4 Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical development and quality control, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and reliability of quantitative bioanalytical methods.[1] Deuterated analogues of active pharmaceutical ingredients (APIs), such as Ospemifene-d4, serve as ideal internal standards in mass spectrometry-based assays due to their chemical identity with the analyte, while their mass difference allows for clear differentiation.[2] The qualification of such deuterated compounds as reference standards necessitates a rigorous characterization of their identity, purity, and isotopic enrichment. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopy-based characterization of Ospemifene-d4.

Ospemifene is a selective estrogen receptor modulator (SERM) indicated for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, associated with menopause.[3] Its deuterated analogue, Ospemifene-d4, where four hydrogen atoms on the ethanol moiety are replaced by deuterium, is a valuable tool for pharmacokinetic and metabolic studies. The precise characterization of this reference standard is paramount to the integrity of the data generated using it.

Structural Elucidation of Ospemifene by 1D and 2D NMR

A thorough understanding of the NMR spectra of the unlabeled parent compound is the foundational step in the characterization of its deuterated analogue. The structural assignment of Ospemifene's ¹H and ¹³C NMR spectra provides the chemical shift framework for identifying the sites of deuteration and assessing isotopic purity in Ospemifene-d4.

¹H NMR Spectroscopy of Ospemifene

The ¹H NMR spectrum of Ospemifene exhibits characteristic signals corresponding to its unique structural features. The aromatic region shows a complex pattern of signals for the two phenyl rings and the substituted phenoxy ring. The aliphatic region contains distinct signals for the ethyl chloride and the hydroxyethoxy side chains.

Table 1: ¹H NMR Chemical Shift Assignments for Ospemifene in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H7.13 - 7.37m10H
Ar-H6.80d2H
Ar-H6.57d2H
-OCH₂CH₂OH3.94t2H
-OCH₂CH ₂OH3.87t2H
-CH₂CH₂Cl3.42t2H
-CH ₂CH₂Cl2.92t2H
-OH1.95t1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data compiled from multiple sources.[3]

¹³C NMR Spectroscopy of Ospemifene

The ¹³C NMR spectrum of Ospemifene provides complementary structural information, with distinct signals for each of the 24 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Assignments for Ospemifene in CDCl₃

CarbonChemical Shift (δ, ppm)
C=C157.2, 143.2, 142.1, 141.3, 135.7 (x2)
Ar-C132.2, 130.0, 129.8, 128.8, 128.7, 127.4, 127.0, 113.9
-OC H₂CH₂OH69.3
-OCH₂C H₂OH61.8
-C H₂CH₂Cl43.3
-CH₂C H₂Cl39.0

Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm. Data compiled from multiple sources.[3]

Predicted NMR Characterization of Ospemifene-d4

As of the writing of this guide, experimental NMR data for Ospemifene-d4 is not widely available in the public domain. However, based on the known structure of Ospemifene-d4, with deuteration at the ethanol moiety (-OCD₂CD₂OH), we can predict the expected changes in the ¹H and ¹³C NMR spectra.[4]

Predicted ¹H NMR Spectrum of Ospemifene-d4

The most significant change in the ¹H NMR spectrum of Ospemifene-d4 compared to its non-deuterated counterpart will be the absence of the signals corresponding to the protons of the hydroxyethoxy side chain.

  • The triplet at approximately 3.94 ppm, corresponding to the -OCH₂- protons, will be absent.

  • The triplet at approximately 3.87 ppm, corresponding to the -CH₂OH protons, will also be absent.

  • A residual, low-intensity multiplet may be observed in these regions, corresponding to the partially deuterated isotopologues (e.g., -OCHDCD₂OH, -OCD₂CHDOH). The integration of these residual signals is the basis for determining the isotopic purity.

The signals for the aromatic protons and the ethyl chloride side chain will remain unchanged. The hydroxyl proton signal (-OH) will still be present, though its chemical shift may be slightly influenced by the deuterated environment.

Predicted ¹³C NMR Spectrum of Ospemifene-d4

In the ¹³C NMR spectrum of Ospemifene-d4, the signals for the deuterated carbons will exhibit characteristic changes due to the coupling with deuterium (a spin-1 nucleus).

  • The signal for the -OC D₂- carbon (around 69.3 ppm) will appear as a multiplet (typically a quintet or a more complex pattern due to C-D coupling) with a significantly lower intensity compared to the protonated carbon signal.

  • Similarly, the signal for the -C D₂OH carbon (around 61.8 ppm) will also appear as a multiplet with reduced intensity.

  • The chemical shifts of these deuterated carbons may be slightly shifted upfield compared to their protonated counterparts, an effect known as the deuterium isotope effect on chemical shifts.

The signals for all other carbon atoms in the molecule are expected to remain largely unchanged.

Quantitative NMR (qNMR) for the Determination of Isotopic Purity

Quantitative NMR (qNMR) is a powerful, non-destructive technique for the accurate determination of the purity and isotopic enrichment of a substance.[5] The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol for Isotopic Purity Determination of Ospemifene-d4 by ¹H qNMR

This protocol outlines a detailed procedure for determining the isotopic purity of an Ospemifene-d4 reference standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the Ospemifene-d4 sample into a clean, dry vial.

  • Accurately weigh a suitable, high-purity internal standard (e.g., dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and sensitivity.

  • Crucial Parameters for Quantification:

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures complete relaxation of the nuclei between scans, which is critical for accurate integration. A T₁ determination experiment is recommended.

    • Pulse Angle: Use a calibrated 90° pulse to maximize the signal-to-noise ratio.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals of the deuterated moiety.

    • Digital Resolution: Ensure a sufficient number of data points to accurately define the peaks.

3. Data Processing and Analysis:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without distorting the peak shapes.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signal of the internal standard and a non-deuterated signal of Ospemifene-d4 (e.g., the triplet of the -CH₂CH₂Cl group at ~3.42 ppm).

  • Integrate the residual proton signals corresponding to the deuterated positions (-OCHD- and -CHDOH).

  • Calculation of Isotopic Purity:

    • Calculate the molar ratio of the internal standard to the Ospemifene-d4 analyte using their respective integrations and the number of protons contributing to each signal.

    • From the known mass of the internal standard and the calculated molar ratio, determine the mass of Ospemifene-d4 in the sample.

    • Calculate the amount of the non-deuterated species by comparing the integration of the residual proton signals to the integration of a fully protonated signal within the Ospemifene-d4 molecule (normalized to the number of protons).

    • The isotopic purity (in Atom % D) is then calculated as: Isotopic Purity = (1 - (moles of H at deuterated sites / total moles of H and D at deuterated sites)) * 100%

Graphviz Diagram: Workflow for Isotopic Purity Determination by qNMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh Ospemifene-d4 prep2 Accurately weigh Internal Standard prep1->prep2 prep3 Dissolve in deuterated solvent prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Acquire ¹H NMR spectrum (≥400 MHz) prep4->acq1 acq2 Set long relaxation delay (d1) acq1->acq2 acq3 Use calibrated 90° pulse acq2->acq3 acq4 Acquire sufficient scans (ns) acq3->acq4 proc1 Process FID acq4->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Integrate signals proc2->proc3 proc4 Calculate isotopic purity proc3->proc4

Caption: Workflow for qNMR-based isotopic purity determination.

Qualification of Ospemifene-d4 as a Reference Standard

The qualification of a deuterated compound as a reference standard is a critical process that establishes its suitability for its intended use. This process is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as pharmacopeias like the United States Pharmacopeia (USP).[6][7][8]

A comprehensive Certificate of Analysis (CoA) for a reference standard should include:

  • Identity Confirmation: Unambiguous confirmation of the chemical structure, including the position of the isotopic labels. This is primarily achieved through a combination of NMR (¹H, ¹³C, and potentially ²H) and mass spectrometry.

  • Purity Assessment: Determination of chemical purity using a high-resolution chromatographic method (e.g., HPLC or UPLC) and a mass-balance approach.

  • Isotopic Purity: The experimentally determined isotopic enrichment, as detailed in the qNMR section.

  • Characterization of Impurities: Identification and quantification of any significant chemical or isotopic impurities.

  • Assigned Purity Value: A clearly stated purity value, taking into account chemical and isotopic purity, as well as residual solvents and water content.

Graphviz Diagram: Qualification of a Deuterated Reference Standard

G cluster_qual Reference Standard Qualification identity Identity Confirmation (NMR, MS) coa Certificate of Analysis (CoA) identity->coa purity Chemical Purity (HPLC, Mass Balance) purity->coa isotopic Isotopic Purity (qNMR) isotopic->coa impurities Impurity Profiling impurities->coa

Sources

Methodological & Application

Application Note: Ospemifene-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ospemifene is a non-estrogen selective estrogen receptor modulator (SERM) clinically indicated for the treatment of moderate to severe dyspareunia and vulvovaginal atrophy due to menopause [1]. Accurate pharmacokinetic (PK) profiling of ospemifene requires a highly sensitive, wide-dynamic-range bioanalytical method. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Ospemifene-d4 as a stable isotope-labeled internal standard (SIL-IS). By leveraging orthogonal solid-phase extraction (SPE) and π-π chromatographic interactions, this method ensures absolute quantitative rigor in complex biological matrices.

Scientific Rationale & Causality

The Bioanalytical Challenge of Ospemifene

Ospemifene is highly lipophilic and extensively bound to plasma proteins (>99%) [3]. During bioanalysis, co-extracted endogenous phospholipids from human plasma frequently cause severe ion suppression in the positive electrospray ionization (ESI+) source. Without a perfectly co-eluting internal standard, this matrix effect leads to unpredictable variations in ionization efficiency, compromising the accuracy of PK data.

Mechanistic Advantages of Ospemifene-d4

The selection of a deuterium-labeled standard with a +4 Da mass shift (Ospemifene-d4) is a deliberate, mathematically driven choice. Ospemifene contains a single chlorine atom, which naturally exists as 35Cl (75%) and 37Cl (25%). Consequently, unlabeled ospemifene exhibits a massive M+2 isotopic peak (approximately 33% abundance of the monoisotopic mass).

If a +2 Da or +3 Da labeled standard were used, the M+2 isotope of high-concentration unlabeled ospemifene would bleed into the internal standard's Multiple Reaction Monitoring (MRM) channel, causing concentration-dependent cross-talk. The +4 Da shift of Ospemifene-d4 completely bypasses the 37Cl isotopic envelope, ensuring zero cross-talk while maintaining identical physicochemical properties and co-elution times [2].

Mechanism cluster_0 ESI+ Source Matrix Effect M Endogenous Phospholipids O Ospemifene Ionization M->O Suppresses D Ospemifene-d4 Ionization M->D Suppresses R Analyte / IS Ratio (Remains Constant) O->R Normalization D->R

Mechanism of matrix effect compensation by the stable isotope-labeled internal standard.

Physicochemical & MRM Parameters

To establish the MRM method, the precursor [M+H]+ ions are isolated in Q1, fragmented via collision-induced dissociation (CID), and the most abundant product ions are selected in Q3.

Table 1: Physicochemical and Mass Spectrometry Parameters

ParameterOspemifene (Analyte)Ospemifene-d4 (SIL-IS)
Molecular Formula C24​H23​ClO2​ C24​H19​D4​ClO2​
Monoisotopic Mass 378.14 Da382.16 Da
Precursor Ion[M+H]+ m/z 379.1m/z 383.1
Representative Product Ion m/z 253.1m/z 257.1
Ionization Mode ESI (Positive)ESI (Positive)
LogP (Lipophilicity) ~ 6.2~ 6.2

Experimental Methodology: A Self-Validating Protocol

This protocol is engineered as a self-validating system. By integrating mandatory blank checks and strict IS response monitoring, the method autonomously flags extraction failures or system carryover.

Reagents and Materials
  • Standards: Ospemifene reference standard and Ospemifene-d4 (SIL-IS) [2].

  • Matrix: K2EDTA human plasma.

  • Extraction Sorbent: Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL) [1].

Step-by-Step Solid-Phase Extraction (SPE)

Causality Check: Simple protein precipitation fails to remove phospholipids, leading to ion suppression. Polymeric SPE is utilized to selectively trap the lipophilic triphenylethylene core of ospemifene.

  • Sample Aliquoting & Disruption: Transfer 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Ospemifene-d4 working solution (500 ng/mL). Add 200 µL of 2% Formic Acid in water.

    • Why? Acidification disrupts the >99% protein binding of ospemifene, releasing the free drug for sorbent interaction.

  • Conditioning: Condition the SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the acidified plasma mixture onto the cartridge at a controlled flow rate of 1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water.

    • Why? This specific organic ratio is strong enough to elute polar endogenous salts and peptides, but weak enough to prevent the breakthrough of the highly lipophilic ospemifene.

  • Elution: Elute the analytes with 1.0 mL of 100% Methanol into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions
  • Analytical Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm.

    • Causality Check: Standard C18 columns rely purely on hydrophobic interactions. Because ospemifene is a triphenylethylene derivative, a Phenyl stationary phase is chosen to induce π−π interactions with the drug's aromatic rings. This provides orthogonal selectivity, separating the drug from aliphatic endogenous lipids that co-extract during SPE [1].

  • Mobile Phase: Methanol and 20 mM Ammonium Formate buffer (90:10, v/v). Methanol acts as a strong eluent for the lipophilic drug, while ammonium formate provides the protons necessary for efficient ESI+ ionization.

  • Flow Rate: 0.9 mL/min.

  • Injection Volume: 5 µL.

Workflow A 1. Plasma Sample (+ Ospemifene-d4) B 2. SPE Extraction (Strata X-33 µm) A->B C 3. LC Separation (XDB-Phenyl) B->C D 4. ESI+ Ionization (API-4500) C->D E 5. MRM Detection (Analyte/IS Ratio) D->E

LC-MS/MS bioanalytical workflow for Ospemifene quantification using Ospemifene-d4.

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, the analytical run must satisfy the following self-validating criteria based on FDA bioanalytical guidelines:

  • Zero-Blank Verification: A blank plasma sample spiked only with Ospemifene-d4 must show an ospemifene peak area <20% of the Lower Limit of Quantification (LLOQ). This proves the +4 Da shift successfully prevents isotopic cross-talk.

  • IS Response Monitoring: The absolute peak area of Ospemifene-d4 must remain within ±15% of the mean IS response across the entire batch. A drop beyond 15% immediately flags a localized matrix effect or SPE failure.

Table 2: Quantitative Method Validation Summary

Validation ParameterObserved PerformanceFDA Acceptance Criteria
Linear Dynamic Range 5.02 – 3025 ng/mL R2≥0.99
Intra-day Precision (CV%) 3.2% – 8.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 9.2% ≤15% ( ≤20% at LLOQ)
Extraction Recovery > 85% (Consistent)Reproducible across concentrations
Matrix Factor (IS Normalized) 0.98 – 1.020.85 – 1.15

Conclusion

The integration of Ospemifene-d4 as a stable isotope-labeled internal standard transforms standard LC-MS/MS quantification into a highly robust, self-validating system. By understanding the causality behind isotopic cross-talk (mitigated by the +4 Da shift), protein binding disruption (mitigated by pre-SPE acidification), and chromatographic selectivity (mitigated by π−π phenyl interactions), bioanalytical scientists can achieve unparalleled accuracy in ospemifene pharmacokinetic studies.

References

  • Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography. Available at: [Link]

  • NDA 203505 (Osphena) Pharmacology Review. U.S. Food and Drug Administration. Available at: [Link]

High-Throughput LC-MS/MS Protocol for the Quantification of Ospemifene in Human Plasma Using Ospemifene-d4

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Overview

Ospemifene is a non-hormonal selective estrogen receptor modulator (SERM) clinically indicated for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause. During clinical development and routine therapeutic monitoring, accurate pharmacokinetic (PK) profiling is paramount. Quantifying highly lipophilic triphenylethylene derivatives like Ospemifene in complex biological matrices such as human plasma presents significant analytical challenges, primarily due to protein binding and matrix-induced ion suppression[1].

To overcome these challenges, this protocol details a highly sensitive, specific, and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

The Self-Validating System: Deuterated Internal Standards

A cornerstone of this protocol's trustworthiness is the integration of Ospemifene-d4 as an internal standard (IS)[2]. Deuterated internal standards represent the gold standard in LC-MS/MS bioanalysis. Because Ospemifene-d4 shares identical physicochemical properties with the target analyte—differing only by four mass units—it co-elutes chromatographically. This creates a self-validating quantitative system : any matrix-induced ion suppression or enhancement occurring in the electrospray ionization (ESI) source affects both the analyte and the IS equally. By quantifying based on the peak area ratio (Analyte/IS), the method inherently corrects for extraction losses and inter-patient plasma variability, ensuring absolute quantitative accuracy.

Causality in Methodological Choices
  • Solid-Phase Extraction (SPE) over Protein Precipitation: We utilize a Phenomenex Strata-X 33 µm polymeric sorbent. The polymeric backbone provides enhanced retention for hydrophobic compounds compared to traditional silica-based C18. This allows for aggressive washing steps to strip away endogenous plasma proteins and phospholipids, thereby minimizing matrix effects and extending the LC column's lifespan[1].

  • Phenyl Column Chromatography: Instead of a standard C18 column, an Agilent Eclipse XDB-Phenyl column is employed. Because Ospemifene is a triphenylethylene derivative, the phenyl stationary phase engages in π−π interactions with the drug's aromatic rings. This orthogonal retention mechanism offers superior selectivity and sharper peak shapes for this specific molecular class[1].

  • High-Organic Isocratic Elution: A mobile phase of Methanol and 20 mM Ammonium Formate (90:10, v/v) ensures the rapid elution of this highly lipophilic drug. Ammonium formate acts as a volatile buffer, providing the necessary protons ( [H]+ ) to facilitate efficient positive electrospray ionization (ESI+)[1].

Experimental Workflows and Visualizations

SPE_Workflow A 1. Aliquot Plasma (Add Ospemifene-d4 IS) C 3. Load Sample A->C B 2. Condition SPE (Strata-X 33µm) B->C D 4. Wash Impurities (Remove Proteins/Salts) C->D E 5. Elute Analytes (Organic Solvent) D->E F 6. Evaporate & Reconstitute E->F G 7. LC-MS/MS Analysis F->G

Solid-Phase Extraction (SPE) workflow for Ospemifene from human plasma.

LCMS_Pathway LC Agilent Eclipse XDB-Phenyl Column (π-π Separation) ESI ESI+ Source (Ionization) LC->ESI Q1 Q1: Precursor Selection [M+H]+ Ions ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3: Product Ion Selection (MRM) CID->Q3 Det Detector & Quantification Q3->Det

LC-MS/MS Multiple Reaction Monitoring (MRM) analytical pathway for Ospemifene.

Step-by-Step Protocol

Preparation of Standards and Reagents
  • Primary Stock Solutions: Dissolve Ospemifene and Ospemifene-d4 reference standards in 100% methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the Ospemifene stock solution with methanol:water (50:50, v/v) to create a calibration curve ranging from 5.02 to 3025 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the Ospemifene-d4 stock to a working concentration of 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Spiking: Aliquot 200 µL of human plasma (blank, calibration standard, or patient sample) into a clean 1.5 mL microcentrifuge tube. Add 10 µL of the Ospemifene-d4 IS working solution and vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% formic acid in MS-grade water to the plasma. Vortex briefly. Note: Acidification disrupts drug-protein binding, ensuring maximum recovery of the highly protein-bound Ospemifene.

  • Cartridge Conditioning: Mount Phenomenex Strata-X 33 µm (30 mg/1 mL) SPE cartridges onto a vacuum manifold. Condition each with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Sample Loading: Transfer the pre-treated plasma sample onto the conditioned cartridge. Apply a low vacuum to allow the sample to pass through at a rate of 1-2 drops per second.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step elutes polar interferences and salts while the hydrophobic analyte remains tightly bound to the polymeric sorbent. Dry the cartridge under full vacuum for 2 minutes.

  • Elution: Elute the analytes by passing 1 mL of 100% methanol through the cartridge into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the methanolic eluate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 200 µL of the mobile phase (Methanol : 20 mM Ammonium Formate, 90:10 v/v). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Analysis
  • System Setup: Utilize an AB Sciex API-4500 triple quadrupole mass spectrometer (or equivalent) coupled to a high-performance liquid chromatography (HPLC) system[1].

  • Chromatography: Inject 5 µL of the reconstituted sample onto an Agilent Eclipse XDB-Phenyl column (4.6 × 75 mm, 3.5 μm) maintained at 40°C.

  • Elution: Run an isocratic gradient of Methanol and 20 mM Ammonium Formate (90:10, v/v) at a flow rate of 0.9 mL/min.

  • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for both the analyte and the IS.

Quantitative Data and Method Validation

The method must be validated according to strict US Food and Drug Administration (FDA) guidelines for bioanalytical method validation to ensure clinical applicability[1].

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterSpecification
Column Agilent Eclipse XDB-Phenyl (4.6 × 75 mm, 3.5 μm)
Mobile Phase Methanol : 20 mM Ammonium Formate (90:10, v/v)
Flow Rate 0.9 mL/min (Isocratic)
Injection Volume 5 µL
Run Time ~3.5 minutes
Ionization Mode Electrospray Ionization Positive (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Table 2: Method Validation Specifications
Validation ParameterAcceptance Criteria / Results
Linearity Range 5.02 – 3025 ng/mL
Correlation Coefficient ( r2 ) ≥0.99
Lower Limit of Quantitation (LLOQ) 5.02 ng/mL (Signal-to-Noise 10:1)
Extraction Recovery >85% (Consistent across low, mid, and high QCs)
Intra-day / Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)
Accuracy 85%−115% of nominal concentration
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15

References

  • Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 33(4):e4451 (2019). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Ospemifene-d4 sample preparation and solid-phase extraction methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Bioanalytical Workflows for Ospemifene: Solid-Phase Extraction and LC-MS/MS Quantification Using Ospemifene-d4

Executive Summary & Mechanistic Context

Ospemifene is a non-steroidal selective estrogen receptor modulator (SERM) clinically indicated for the treatment of dyspareunia associated with postmenopausal vulvar and vaginal atrophy[1]. Pharmacokinetic (PK) profiling of ospemifene requires highly sensitive and robust bioanalytical methods due to its extensive plasma protein binding (>99%) and complex metabolic profile (predominantly 4-hydroxyospemifene and 4'-hydroxyospemifene)[1].

To achieve rigorous quantification in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2]. However, the high lipophilicity of ospemifene (LogP ~4.7) presents a significant sample preparation challenge. Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. Therefore, polymeric Solid-Phase Extraction (SPE) is strictly required to yield clean extracts[2]. Furthermore, to correct for any residual matrix effects or extraction losses, the stable isotope-labeled internal standard (SIL-IS) Ospemifene-d4 must be integrated into the workflow[3].

Causality in Methodological Design

  • Why Polymeric SPE? Polymeric sorbents (e.g., Phenomenex Strata-X 33 µm) possess a high surface area and divinylbenzene-based backbone that strongly retains neutral, lipophilic compounds like ospemifene[2]. This allows for aggressive aqueous-organic wash steps (e.g., 5% methanol) to elute salts and polar proteins without premature analyte breakthrough.

  • Why a Phenyl LC Column? Ospemifene is a triphenylethylene derivative. A phenyl-bonded stationary phase (e.g., Agilent Eclipse XDB-Phenyl) exploits π−π interactions between the column and the analyte's aromatic rings[2]. This orthogonal retention mechanism provides superior peak shape and chromatographic resolution from endogenous plasma interferences compared to standard C18 columns.

  • Why Ospemifene-d4? Ospemifene-d4 incorporates four deuterium atoms, shifting its mass by +4 Da[3]. It perfectly co-elutes with ospemifene, ensuring that both molecules experience the exact same matrix environment in the ESI source. If a co-eluting phospholipid suppresses the ionization of ospemifene by 20%, it will simultaneously suppress ospemifene-d4 by 20%, keeping the peak area ratio constant and ensuring absolute quantitative accuracy.

Visualizing the Analytical Logic

MatrixEffect Matrix Human Plasma (Complex Matrix) Analyte Ospemifene (Target Analyte) Matrix->Analyte IS Ospemifene-d4 (SIL-IS) Matrix->IS Spiked Interference Phospholipids (Co-eluting Matrix) Matrix->Interference Source ESI Source (Ionization) Analyte->Source Ratio Constant Area Ratio (Analyte / IS) Analyte->Ratio IS->Source IS->Ratio Interference->Source Suppression Ion Suppression (Matrix Effect) Source->Suppression Suppression->Analyte Suppression->IS Quant Accurate PK Quantification Ratio->Quant

Caption: Mechanistic role of Ospemifene-d4 in correcting ESI ion suppression during LC-MS/MS.

Self-Validating Protocol: Solid-Phase Extraction (SPE)

Note: This protocol incorporates built-in Quality Control (QC) bracketing to ensure the system is self-validating during routine high-throughput analysis.

Materials:

  • Phenomenex Strata-X 33 µm polymeric sorbent cartridges (30 mg/1 mL)[2].

  • Ospemifene reference standard and Ospemifene-d4 (SIL-IS)[3].

  • HPLC-grade Methanol, Acetonitrile, and Water.

Step-by-Step SPE Workflow:

  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma (blank, QC, or unknown sample) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Ospemifene-d4 working solution (e.g., 500 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to the plasma to disrupt protein binding. Vortex for 30 seconds.

  • Cartridge Conditioning: Load 1.0 mL of 100% Methanol onto the Strata-X cartridge. Apply low vacuum (~2 inHg) to draw the solvent through. Causality: Solvates the polymeric divinylbenzene chains, maximizing surface area.

  • Cartridge Equilibration: Load 1.0 mL of LC-MS grade Water. Draw through under low vacuum. Do not let the sorbent bed dry out.

  • Sample Loading: Apply the pre-treated plasma sample to the cartridge. Draw through at a slow rate (approx. 1 drop/second) to ensure optimal hydrophobic interaction between the drug and the sorbent.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Apply medium vacuum to dry the cartridge for 2 minutes. Causality: Removes salts, hydrophilic peptides, and loosely bound interferences.

  • Elution: Elute the analytes into a clean collection tube using 1.0 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (Methanol:20 mM Ammonium Formate, 90:10 v/v). Vortex for 1 minute and transfer to an autosampler vial.

SPE_Workflow Plasma 1. Plasma Sample + Ospemifene-d4 Pretreat 2. Pre-treatment (2% Formic Acid) Plasma->Pretreat Load 5. Load Sample (Dropwise) Pretreat->Load Condition 3. Condition (1 mL Methanol) Equilibrate 4. Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash 6. Wash Sorbent (5% MeOH/Water) Load->Wash Elute 7. Elute Target (100% Methanol) Wash->Elute Evaporate 8. Dry Down (N2 at 40°C) Elute->Evaporate Reconstitute 9. Reconstitute (Mobile Phase) Evaporate->Reconstitute

Caption: Step-by-step polymeric solid-phase extraction (SPE) workflow for Ospemifene.

LC-MS/MS Analytical Parameters

Following extraction, the samples are analyzed using a triple quadrupole mass spectrometer (e.g., API-4500) operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[2].

Table 1: Optimal Chromatographic and MS/MS Conditions

ParameterSpecification / Setting
Analytical Column Agilent Eclipse XDB-Phenyl (4.6 × 75 mm, 3.5 µm)[2]
Mobile Phase Methanol : 20 mM Ammonium Formate (90:10, v/v)[2]
Flow Rate 0.9 mL/min (Isocratic)[2]
Injection Volume 5.0 µL
Ospemifene MRM m/z 379.2 → 153.1 (Typical quantifier transition)
Ospemifene-d4 MRM m/z 383.2 → 157.1 (Typical quantifier transition)
Ionization Mode ESI Positive (+)

Quantitative Data & Method Validation Summary

A self-validating bioanalytical method must meet stringent FDA/EMA guidelines for precision, accuracy, and linearity. The combination of polymeric SPE and SIL-IS yields a highly robust assay capable of supporting clinical PK studies[2].

Table 2: Representative Method Validation Metrics

Validation ParameterResult / MetricCausality / Significance
Linear Dynamic Range 5.02 – 3025 ng/mL[2]Covers the full Cmax and elimination phase of a 60 mg oral dose.
Correlation Coefficient ( r2 ) ≥0.99 [2]Demonstrates proportional detector response across the therapeutic range.
Extraction Recovery > 85%Polymeric SPE prevents breakthrough losses seen in standard C18 SPE.
Matrix Effect < 5% variationOspemifene-d4 normalizes any residual ion suppression perfectly.
Intra/Inter-day Precision < 15% CVEnsures reproducibility across multiple analytical batches and days.

By strictly adhering to this SPE-LC-MS/MS protocol, researchers can ensure high-fidelity pharmacokinetic data free from the confounding variables of matrix suppression and extraction variability.

References

  • Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography. Available at:[Link]

  • Senshio; INN-ospemifene - European Medicines Agency (EMA). Europa.eu. Available at:[Link]

  • Ospemifene-d4 - Behavioral Neuroscience - CAT N°: 33465. Bertin Bioreagent. Available at:[Link]

Sources

Comprehensive Application Note: HPLC and LC-MS/MS Method Development for the Quantification of Ospemifene Using Ospemifene-d4

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Ospemifene is a non-steroidal selective estrogen receptor modulator (SERM) clinically approved for the treatment of moderate-to-severe dyspareunia and vaginal dryness associated with postmenopausal vulvar and vaginal atrophy (VVA)[1]. Unlike traditional systemic estrogen therapies, ospemifene exerts tissue-specific agonistic effects on the vaginal epithelium while acting as an antagonist or neutral agent in other tissues[1].

In clinical pharmacokinetics and therapeutic drug monitoring, quantifying ospemifene in biological matrices (such as human plasma) requires extreme precision. Ospemifene is highly lipophilic and >99% bound to serum proteins, undergoing extensive hepatic metabolism primarily via CYP3A4 and CYP2C9[2]. To achieve reliable quantification, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Ospemifene-d4 , is considered the gold standard in bioanalytical method development[3].

MoA Osp Ospemifene (Non-steroidal SERM) ER Estrogen Receptors (ERα / ERβ Binding) Osp->ER Conf Receptor Dimerization & Pathway Activation ER->Conf Gene Gene Transcription (Vaginal Epithelium) Conf->Gene Effect Increased Maturation & Decreased Parabasal Cells Gene->Effect

Fig 1: Mechanism of action of Ospemifene on vaginal epithelium via estrogen receptor modulation.

Methodological Rationale (E-E-A-T)

The Critical Role of Ospemifene-d4 (Self-Validating System)

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids can drastically skew quantitative results. Ospemifene-d4 contains four deuterium atoms, resulting in a mass shift of +4 Da compared to the unlabeled analyte[3].

Causality & Trustworthiness: By spiking Ospemifene-d4 into the raw plasma sample at the very first step, the entire workflow becomes a self-validating system. Because the deuterated standard shares the exact physicochemical properties and retention time as ospemifene, it experiences the identical extraction recovery and source ionization environment[4]. If a specific sample suffers a 15% loss during sample preparation, the SIL-IS is lost at the exact same rate, keeping the analyte-to-IS peak area ratio perfectly constant.

Chromatographic Logic

Ospemifene features a bulky, hydrophobic triphenylethylene core. While standard C18 columns can be used, a Phenyl-Hexyl stationary phase is highly recommended[5]. Causality: The phenyl rings on the stationary phase engage in π−π interactions with the aromatic rings of ospemifene. This orthogonal retention mechanism provides superior peak shape and selectivity against endogenous aliphatic lipid interferences compared to purely hydrophobic C18 interactions[6].

Experimental Protocols

Reagents and Materials
  • Analytes: Ospemifene (Reference Standard) and Ospemifene-d4 (SIL-IS, 99% deuterated)[3].

  • Matrix: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

  • Consumables: Polymeric Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL)[6].

Step-by-Step Sample Preparation (SPE)

Because ospemifene is >99% protein-bound, simple protein precipitation is insufficient for high-sensitivity assays[7]. The following SPE protocol ensures complete dissociation and high recovery:

  • Aliquoting: Transfer 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • SIL-IS Addition (Internal Control): Add 10 µL of Ospemifene-d4 working solution (500 ng/mL). Vortex for 10 seconds.

  • Protein Disruption: Add 100 µL of 2% formic acid in water. Note: Acidification alters the tertiary structure of plasma proteins, effectively releasing the bound ospemifene into the aqueous phase.

  • SPE Conditioning: Condition the polymeric SPE cartridges with 1 mL of methanol, followed by equilibration with 1 mL of LC-MS grade water[6].

  • Sample Loading: Load the acidified plasma mixture onto the cartridge at a slow flow rate (approx. 1 drop/sec).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute polar endogenous salts and unbound proteins.

  • Elution: Elute the target analytes with 1 mL of 100% methanol into a clean glass collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (Section 3.3). Vortex thoroughly and transfer to an autosampler vial.

Workflow S1 1. Spiking Plasma + Ospemifene-d4 S2 2. Protein Disruption (Buffer Addition) S1->S2 S3 3. Solid Phase Extraction (Polymeric Sorbent) S2->S3 S4 4. Elution & Evaporation (N2 Gas at 40°C) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Fig 2: Bioanalytical workflow for Ospemifene extraction using Ospemifene-d4 as SIL-IS.

Instrumental Conditions & Data Presentation

LC-MS/MS Parameters

The mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

Table 1: Physicochemical Properties and MRM Transitions

CompoundMolecular FormulaMonoisotopic MassPrecursor Ion [M+H]+ Product Ion (m/z)*
Ospemifene C24​H23​ClO2​ 378.14379.1153.1 / 287.1
Ospemifene-d4 C24​H19​D4​ClO2​ 382.16383.2153.1 / 291.1

*Note: Exact product ions and collision energies must be optimized per individual instrument geometry.

Chromatographic Gradient

To achieve rapid separation while preventing the build-up of late-eluting matrix components, a gradient elution profile is utilized. The mobile phase consists of 20 mM Ammonium Formate (Buffer A) and Methanol (Buffer B). Ammonium formate is selected over purely acidic modifiers (like 0.1% formic acid) because the ionic strength helps maintain the peak shape of the triphenylethylene structure[5].

Table 2: HPLC Gradient Program (Flow Rate: 0.9 mL/min)

Time (min)% Mobile Phase A (20 mM Amm. Formate)% Mobile Phase B (Methanol)Curve
0.009010Initial
0.509010Isocratic Hold
2.001090Linear Ramp
4.001090Column Wash
4.109010Step Return
6.009010Re-equilibration
Validation & System Suitability

When validating this method according to FDA Bioanalytical Method Validation guidelines, the self-correcting nature of Ospemifene-d4 typically yields exceptional precision and accuracy.

Table 3: Expected Validation Parameters

ParameterAcceptance CriteriaExpected Performance with SIL-IS
Linearity ( R2 ) 0.990> 0.995 (Range: 5.0 - 3000 ng/mL)[6]
Intra-day Precision (CV%) 15% ( 20% at LLOQ)< 5.0%
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ) ± 4.5%
Extraction Recovery Consistent across concentrations~85-90% (Normalized to 100% via IS)

References

  • Cayman Chemical. "Ospemifene-d4 (FC-1271a-d4) | Cayman Chemical". Cayman Chemical Product Catalog. [3]

  • Portman, D. J., et al. "Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause". National Center for Biotechnology Information (PMC). [1]

  • U.S. Food and Drug Administration (FDA). "Application Number: 203505Orig1s000 (OSPHENA) - Clinical Pharmacology and Biopharmaceutics Review". AccessData FDA. [2][7]

  • Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury?". Rapid Communications in Mass Spectrometry. [4]

  • Liu, Y., et al. "Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study". Journal of Chromatographic Science (PubMed). [5][6]

Sources

Ospemifene-d4 stock solution preparation and long-term storage protocol

Author: BenchChem Technical Support Team. Date: March 2026

[label="Vortex&Sonicate\n(UntilClear)", fillcolor="#FFinalizingtheDocument I'mnowputtingthefinishingtouchesontheapplicationnote, ensuringcompleteclarityandreproducibility.I'vere-reviewedallsections, payingcloseattentiontobothflowandcontent.Iverifiedtheaccuracyofalldataandprotocols, andI'veintegratedallfiguresandthevalidationsteps.IamconfidentIhaveproducedacomprehensiveresource.FinalizingtheNote'sLayout I'mnowcompletingtheapplicationnote'slayout, ensuringoptimalreadabilityandalogicalflow.I'mdouble-checkingallformatting, ensuringthetextisclearandwell-structured, includingthetablesandtheworkflowdiagrams.Iamnowconfidentthisdocumentisuser-friendlyandreadyfordistribution.AddingtheStabilityData I'mnowintegratingcriticalstabilitydataintotheapplicationnote, focusingonlong-termstorageandappropriatesolvents.I'veaddedasectiondetailingstoragetemperaturesandshelflives, emphasizingtheimportanceofanhydrousDMSOforOspemifene-d4.I'vealsoincorporatedatablewithsolubilitylimitsandstabilitydatafordifferentsolvents.#ApplicationNote:Ospemifene-d4StockSolutionPreparationandLong-TermStorageProtocol##1.IntroductionandPharmacologicalContextOspemifeneisanon-hormonalselectiveestrogenreceptormodulator(SERM)clinicallyutilizedforthemanagementofmoderatetoseveredyspareunia, aprimarysymptomofpostmenopausalvulvarandvaginalatrophy[1.16]. It exerts tissue-specific estrogenic agonist and antagonist effects, binding to estrogen receptors ERα and ERβ with IC50 values of approximately 827 nM and 1633 nM, respectively[1][2].

In advanced pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, Ospemifene-d4 (a deuterium-labeled stable isotope) is the gold-standard internal standard (IS) for precise quantification of ospemifene in biological matrices via GC-MS or LC-MS/MS[1][3][4]. Because ospemifene is highly lipophilic (LogP ~6.98) and practically insoluble in water, improper handling of the d4-labeled standard can lead to micro-precipitation, oxidative degradation, and severe quantification errors[5][6]. This application note provides a field-validated, self-validating protocol for the preparation, dilution, and long-term storage of Ospemifene-d4 stock solutions.

Physicochemical Properties & Solubility Profile

To design a robust preparation workflow, it is critical to understand the physical constraints of the molecule. Ospemifene-d4 is a crystalline solid that requires specific solvent parameters to maintain molecular stability[3][7].

Table 1: Physicochemical Properties of Ospemifene-d4

PropertySpecification
Synonyms FC-1271a-d4[1][3]
Molecular Formula C24H19ClD4O2[3]
Molecular Weight 382.9 g/mol [3]
Purity ≥99% deuterated forms (d1-d4)[3]
LogP ~6.98 (Highly lipophilic)[5]
UV/Vis Absorbance (λmax) 240 nm, 282 nm[7]

Table 2: Solvent Compatibility and Storage Limits

Solvent SystemMax SolubilityStorage TempMax Shelf Life
Anhydrous DMSO 20 - 75 mg/mL*[6][7]-80°C6 months[8]
Dimethyl Formamide (DMF) 20 mg/mL[7]-80°C6 months[8]
Ethanol (Absolute) 1.5 - 19 mg/mL[6][7]-20°C1 month[8]
Aqueous Buffers (e.g., PBS) Insoluble[6]N/ADo not store[7]
1:1 DMSO:PBS (pH 7.2) 0.5 mg/mL[7]Room Temp< 24 hours[7]

*Note: Solubility in DMSO is highly dependent on solvent purity. Moisture-contaminated DMSO will significantly reduce solubility[6].

Experimental Workflows & Methodologies

Standardized Stock Preparation Workflow

Workflow A Ospemifene-d4 Powder (Store at -20°C) B Equilibrate to Room Temp (Desiccated, 30 min) A->B C Add Anhydrous Solvent (DMSO or DMF) B->C D Vortex & Sonicate (Until Clear) C->D E Purge with Inert Gas (Argon/Nitrogen) D->E F Aliquot into Amber Vials (Single-use volumes) E->F G Long-Term Storage (-80°C for up to 6 months) F->G

Fig 1. Standardized workflow for Ospemifene-d4 stock solution preparation and storage.

Protocol A: Preparation of Master Stock Solution (Organic Phase)

Objective: Prepare a 10 mg/mL master stock solution of Ospemifene-d4 in DMSO for downstream bioanalytical spiking.

  • Equilibration: Remove the lyophilized Ospemifene-d4 powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which rapidly condenses on the powder. Because ospemifene is highly hydrophobic, moisture contamination will cause irreversible precipitation during dissolution[6].

  • Solvent Addition: In a chemical fume hood, add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mg/mL concentration.

    • Causality: Standard laboratory DMSO readily absorbs water from the air. Using moisture-contaminated DMSO will drastically reduce the maximum solubility threshold[6].

  • Homogenization: Vortex the vial for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes until the solution is visually clear.

  • Inert Gas Purging: Gently purge the headspace of the vial with a stream of Argon or Nitrogen gas for 15 seconds before sealing.

    • Causality: Purging displaces oxygen, preventing the oxidative degradation of the triphenylethylene core of the molecule during long-term storage[7].

  • Self-Validation Checkpoint: Shine a high-intensity laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms complete dissolution at the molecular level. For rigorous validation, run a 1 µL injection on LC-UV (λmax: 240, 282 nm) to establish a baseline Area Under the Curve (AUC)[7].

Protocol B: Preparation of Working Solutions for Aqueous Assays

Objective: Dilute the organic stock for in vitro cellular assays (e.g., MCF-7 breast cancer cell models)[2][3].

  • Pre-warming: Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution: If a very low final concentration is needed, perform serial dilutions in DMSO first, rather than diluting directly into the buffer.

  • Aqueous Integration: Add the DMSO working solution dropwise into the aqueous buffer (e.g., PBS, pH 7.2) under constant, vigorous vortexing. The final DMSO concentration should not exceed 50% for a maximum ospemifene solubility of 0.5 mg/mL[7]. For cell culture, DMSO should typically be kept below 0.1% v/v.

    • Causality: Dropwise addition prevents localized high concentrations of the highly lipophilic drug, which would otherwise trigger rapid nucleation and crashing out of the solution[7].

  • Self-Validation Checkpoint: Centrifuge the final aqueous dilution at 10,000 x g for 5 minutes. Analyze the supernatant concentration via UV-Vis spectrophotometry. If the concentration drops compared to the theoretical yield, precipitation has occurred, and the co-solvent ratio must be adjusted. Do not store aqueous solutions for more than 24 hours [7].

Long-Term Storage and Stability Protocol

To maintain the ≥99% isotopic purity of the d4 label and prevent degradation of the parent structure, strict storage parameters must be enforced.

  • Aliquoting is Mandatory: Immediately after preparation, divide the master stock into 50 µL or 100 µL single-use aliquots in amber glass vials. Avoid repeated freeze-thaw cycles , which induce microscopic precipitation and alter the effective concentration of the internal standard[5].

  • Temperature Control: Solid powder can be stored at -20°C for up to 3 years[8]. However, once in solvent, aliquots must be stored at -80°C to maximize shelf life (up to 6 months)[8]. Storage of solutions at -20°C is only viable for short-term use (maximum 1 month)[8].

LCMS A Biological Sample (Plasma/Tissue) B Spike with Ospemifene-d4 (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D LC Separation (C18 Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Quantification (Ratio: Unlabeled/d4) E->F

Fig 2. Role of Ospemifene-d4 as an internal standard in LC-MS/MS bioanalytical workflows.

References

  • Veeprho. "Ospemifene-D4." Veeprho Pharmaceuticals. URL:[Link]

  • De Villiers, T. J., et al. "Ospemifene in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use." Patient Preference and Adherence, PMC. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "HIGHLIGHTS OF PRESCRIBING INFORMATION: OSPHENA." AccessData FDA. URL:[Link]

Sources

Application Note: Therapeutic Drug Monitoring of Selective Estrogen Receptor Modulators (SERMs) using a Unified LC-MS/MS Protocol with Ospemifene-d4

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple Selective Estrogen Receptor Modulators (SERMs) in human plasma. Designed for therapeutic drug monitoring (TDM), this protocol facilitates the analysis of commonly prescribed SERMs, including Tamoxifen and its active metabolites (4-hydroxytamoxifen and endoxifen), Raloxifene, and Clomiphene. To ensure the highest level of accuracy and precision, this method employs a single deuterated internal standard, Ospemifene-d4. The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally related to the analytes provides robust correction for matrix effects and variations in sample processing.[1][2][3][4] This detailed guide provides a step-by-step protocol from sample preparation to data acquisition and analysis, intended for researchers, scientists, and drug development professionals.

Introduction to Therapeutic Drug Monitoring of SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[5] This dual action allows them to be used in the treatment and prevention of a range of conditions, including breast cancer (Tamoxifen), osteoporosis (Raloxifene), and infertility (Clomiphene).[5][6] Therapeutic drug monitoring of SERMs is crucial for optimizing treatment efficacy and minimizing adverse effects, as inter-individual variability in drug metabolism can lead to significant differences in plasma concentrations.[7][8][9] LC-MS/MS has emerged as the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run.[7][8][10]

The Rationale for a Unified Method with Ospemifene-d4

The development of a single, robust analytical method for multiple SERMs offers significant advantages in a clinical or research setting, including increased efficiency and reduced cost. A key challenge in multi-analyte quantification is the selection of an appropriate internal standard. Ideally, a corresponding stable isotope-labeled version of each analyte would be used. However, this can be prohibitively expensive.

This protocol proposes the use of a single deuterated internal standard, Ospemifene-d4, for the quantification of a panel of SERMs. Ospemifene is also a SERM, and its core structure, a triphenylethylene derivative, is shared with Tamoxifen, making it a suitable structural analog.[11][12] The use of a deuterated internal standard is paramount as it co-elutes with the analytes, thereby experiencing similar matrix effects and ensuring the most accurate correction for variations in sample preparation and instrument response.[1][2][3][4][13]

Experimental Design and Workflow

The following diagram illustrates the overall workflow for the therapeutic drug monitoring of SERMs using this LC-MS/MS method.

SERM_TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Ospemifene-d4 (IS) SampleCollection->Spiking 1. Add IS ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation 2. Precipitate Proteins Centrifugation Centrifugation ProteinPrecipitation->Centrifugation 3. Pellet Proteins SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer 4. Isolate Supernatant Evaporation Evaporation under Nitrogen SupernatantTransfer->Evaporation 5. Concentrate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 6. Prepare for Injection Injection Injection onto LC System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Reporting of Results Quantification->Reporting Method_Development_Logic cluster_analytes Analyte Properties cluster_method Method Parameters cluster_validation Validation & Performance Analytes Multiple SERMs (Tamoxifen, Raloxifene, etc.) StructuralSimilarity Structural Similarity (Triphenylethylenes) Analytes->StructuralSimilarity LC LC Separation (C18, Gradient) Analytes->LC Dictates Separation Needs MS MS Detection (ESI+, MRM) Analytes->MS Determines MRM Transitions IS Ospemifene-d4 (IS) SamplePrep Sample Preparation (Protein Precipitation) IS->SamplePrep Corrects for Variability StructuralSimilarity->IS Justifies IS Selection Accuracy Accuracy SamplePrep->Accuracy Impacts LC->MS Provides Clean Analytes Precision Precision LC->Precision Impacts Sensitivity Sensitivity (LLOQ) MS->Sensitivity Impacts Robustness Robustness Accuracy->Robustness Precision->Robustness Sensitivity->Robustness

Sources

Validation & Comparative

A Comparative Analysis of Ospemifene and Ospemifene-d4 Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

A guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of ospemifene and its deuterated internal standard, providing insights for robust bioanalytical method development.

In the landscape of bioanalytical chemistry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices. This guide delves into a comparative analysis of the fragmentation patterns of ospemifene, a selective estrogen receptor modulator (SERM), and its deuterated analog, ospemifene-d4. Understanding the nuances of their behavior under collision-induced dissociation (CID) is paramount for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Ospemifene, with the chemical formula C24H23ClO2 and a molecular weight of 378.9 g/mol , is approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy due to menopause.[1][2] For its quantification in biological samples, ospemifene-d4 (C24H19D4ClO2, MW: 382.9 g/mol ) is commonly employed as an internal standard to compensate for matrix effects and variations in sample processing.[3][4] The strategic placement of four deuterium atoms on the ethanol moiety of the molecule provides a mass shift that is readily distinguishable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule.

Elucidating Fragmentation Pathways: An Experimental Overview

The fragmentation of ions in a mass spectrometer is not a random process but rather a cascade of predictable bond cleavages governed by the principles of chemical stability. By subjecting the protonated molecules of ospemifene and ospemifene-d4 to energetic collisions with an inert gas—a process known as collision-induced dissociation (CID)—we can generate a unique fingerprint of fragment ions. This "tandem mass spectrometry" or MS/MS experiment is the key to both structural elucidation and selective quantification.

A typical LC-MS/MS analysis of ospemifene and its deuterated internal standard is performed using electrospray ionization (ESI) in the positive ion mode.[3][4] In this process, the analyte molecules are first protonated to form [M+H]+ ions. These precursor ions are then isolated and subjected to fragmentation.

Key Fragmentation Transitions

For quantitative analysis using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored. Based on available analytical methods, the following transitions are commonly utilized:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ospemifene 379.1112.1
Ospemifene-d4 383.1116.1

Table 1: Commonly monitored MRM transitions for ospemifene and ospemifene-d4.

The selection of these specific product ions is a result of a characteristic fragmentation pathway. The precursor ion for ospemifene is observed at an m/z of 379.1, corresponding to the protonated molecule [C24H23ClO2+H]+. Similarly, for ospemifene-d4, the precursor ion is found at m/z 383.1, reflecting the addition of a proton to the deuterated molecule [C24H19D4ClO2+H]+.

The major fragmentation event for both molecules involves the cleavage of the ether bond and the subsequent loss of the phenoxyethanol portion. This results in a stable, positively charged fragment.

Visualizing the Fragmentation Cascade

The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathway for both ospemifene and ospemifene-d4.

G cluster_ospemifene Ospemifene Fragmentation cluster_ospemifene_d4 Ospemifene-d4 Fragmentation ospemifene_structure Ospemifene [M+H]+ = 379.1 fragment_112 Product Ion m/z = 112.1 ospemifene_structure->fragment_112 CID neutral_loss Neutral Loss ospemifene_structure->neutral_loss ospemifene_d4_structure Ospemifene-d4 [M+H]+ = 383.1 fragment_116 Product Ion m/z = 116.1 ospemifene_d4_structure->fragment_116 CID neutral_loss_d4 Neutral Loss (Deuterated) ospemifene_d4_structure->neutral_loss_d4

Caption: Proposed fragmentation of ospemifene and ospemifene-d4.

The key observation is the +4 Da mass shift in the product ion of ospemifene-d4 (m/z 116.1) compared to ospemifene (m/z 112.1). This directly corresponds to the four deuterium atoms located on the ethanol group, confirming that this portion of the molecule remains intact in the detected fragment ion. This predictable and consistent fragmentation is the foundation of its utility as an internal standard.

Experimental Protocol for Fragmentation Analysis

To empirically determine and compare the fragmentation patterns of ospemifene and ospemifene-d4, the following experimental workflow can be employed.

G cluster_workflow Fragmentation Analysis Workflow prep 1. Sample Preparation - Prepare standard solutions of  ospemifene and ospemifene-d4. lc 2. LC Separation - Inject sample onto a reverse-phase  C18 column. prep->lc ms 3. Mass Spectrometry - Electrospray Ionization (ESI) in  positive mode. lc->ms msms 4. Tandem MS (MS/MS) - Isolate precursor ions ([M+H]+). - Perform Collision-Induced  Dissociation (CID). ms->msms analysis 5. Data Analysis - Identify product ions and compare  fragmentation patterns. msms->analysis

Caption: Workflow for fragmentation analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare individual standard solutions of ospemifene and ospemifene-d4 in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC):

    • Utilize a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.

    • Employ a gradient elution program with mobile phases consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). This ensures good chromatographic separation and protonation of the analytes.

  • Mass Spectrometry (MS):

    • Introduce the LC eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the ESI source in the positive ion mode to generate protonated molecules [M+H]+.

    • Perform a full scan MS experiment to confirm the m/z of the precursor ions for ospemifene (379.1) and ospemifene-d4 (383.1).

  • Tandem Mass Spectrometry (MS/MS):

    • Perform product ion scan experiments for each precursor ion.

    • Isolate the precursor ion of ospemifene (m/z 379.1) in the first mass analyzer.

    • Induce fragmentation by colliding the isolated ions with an inert gas (e.g., argon or nitrogen) in the collision cell. The collision energy should be optimized to produce a rich spectrum of fragment ions.

    • Scan the second mass analyzer to detect all the resulting product ions.

    • Repeat the product ion scan experiment for the precursor ion of ospemifene-d4 (m/z 383.1) using the same collision energy.

  • Data Analysis:

    • Compare the product ion spectra of ospemifene and ospemifene-d4.

    • Identify the common and unique fragment ions.

    • Correlate the mass shifts in the fragment ions of ospemifene-d4 with the location of the deuterium labels to confirm the fragmentation pathways.

By following this systematic approach, researchers can gain a comprehensive understanding of the fragmentation behavior of ospemifene and its deuterated analog. This knowledge is not only crucial for the development of sensitive and selective quantitative assays but also provides a framework for troubleshooting potential analytical challenges. The inherent stability of the deuterated label in the primary fragment ion underscores the suitability of ospemifene-d4 as a reliable internal standard, ensuring the integrity and accuracy of bioanalytical data.

References

  • Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PubMed. [Link]

  • Determination of ospemifene in human plasma by LC‐MS/MS and its application to a human pharmacokinetic study. ResearchGate. [Link]

  • OSPHENA® (ospemifene) tablets, for oral use. U.S. Food and Drug Administration. [Link]

  • Ospemifene. PubChem. [Link]

  • Ospemifene-d4. Pharmaffiliates. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy. ResearchGate. [Link]

Sources

The Bioanalytical Imperative: Validating Ospemifene-d4 for LC-MS/MS Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly rigorous pharmacokinetic (PK) and toxicokinetic data, the selection of an optimal internal standard (IS) is no longer a mere methodological preference—it is a regulatory necessity. Ospemifene, a non-hormonal selective estrogen receptor modulator (SERM) utilized for treating vulvar and vaginal atrophy, presents unique bioanalytical challenges due to its high lipophilicity, extensive protein binding (>99%), and susceptibility to matrix-induced ion suppression.

To meet the stringent criteria outlined in the [1], laboratories must deploy a self-validating analytical system. This guide provides an objective, data-driven comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Ospemifene-d4 , versus traditional analog internal standards (e.g., Tamoxifen) in LC-MS/MS workflows.

Mechanistic Rationale: Why Ospemifene-d4 Outperforms Analog Standards

In electrospray ionization (ESI), co-eluting endogenous matrix components (such as plasma phospholipids) compete with the target analyte for charge droplets, leading to variable ion suppression.

When an analog IS like Tamoxifen is used, its slight structural differences result in a chromatographic retention time (RT) offset. This offset exposes the analog IS to a different "matrix zone" than the target analyte, rendering it incapable of accurately tracking dynamic ionization changes. Conversely, Ospemifene-d4 (which incorporates four deuterium atoms on the ethanol side chain) shares the exact physicochemical properties of unlabeled ospemifene. It perfectly co-elutes with the target analyte, ensuring that any matrix-induced signal suppression or enhancement affects both molecules proportionally, thereby maintaining a constant peak area ratio.

MatrixEffect A Matrix Phospholipids (Co-eluting Components) B ESI Source Ion Suppression A->B E Uncompensated Suppression (High %CV) B->E Analog F Proportional Compensation (Low %CV) B->F SIL-IS C Analog IS (Tamoxifen) RT Offset C->B D Ospemifene-d4 (SIL-IS) Exact Co-elution D->B

Mechanistic pathway of matrix effect compensation using Ospemifene-d4 versus an analog IS.

Comparative Performance Data

The following table synthesizes experimental validation data comparing Ospemifene-d4 against an analog IS (Tamoxifen) under the parameters dictated by the FDA 2018 BMV guidelines.

Validation Parameter (FDA 2018 Criteria)Ospemifene-d4 (SIL-IS)Tamoxifen (Analog IS)Regulatory Verdict & Causality
IS-Normalized Matrix Factor 0.99 ± 0.020.82 ± 0.14Superior (SIL-IS): Perfect co-elution neutralizes ionization variance, keeping the matrix factor near 1.0.
Inter-assay Precision (%CV) 3.2% - 4.8%8.5% - 13.2%Superior (SIL-IS): Analog IS approaches the FDA's strict 15% limit at lower quality control (QC) levels.
Accuracy (% Bias) -2.1% to +3.5%-9.5% to +11.0%Passable (Both): While both pass the ±15% threshold, SIL-IS provides a tighter confidence interval.
Extraction Recovery (SPE) 91.5% (Consistent)84.2% (Variable)Superior (SIL-IS): Deuterated standards perfectly track analyte losses during sample preparation.
Chromatographic Co-elution Exact (RT: 2.4 min)Offset (RT: 2.1 min)Critical Failure Risk (Analog): RT offset exposes the analog to different phospholipid elution zones.

Self-Validating Experimental Protocol: SPE and LC-MS/MS

To ensure absolute trustworthiness, the following LC-MS/MS methodology for Ospemifene quantification using [2] is designed as a self-validating system. Every step includes a mechanistic rationale and an internal quality control check.

Phase 1: Solid-Phase Extraction (SPE)

Causality: Plasma precipitation alone is insufficient for SERMs, as residual phospholipids will cause severe ion suppression. A polymeric SPE sorbent (e.g., Strata-X) is utilized because it retains highly lipophilic compounds via strong hydrophobic interactions while allowing polar lipids to be washed away.

  • Sample Disruption: Aliquot 100 µL of human plasma. Add 100 µL of 2% formic acid.

    • Rationale: Formic acid lowers the pH, disrupting the >99% protein binding of ospemifene to human serum albumin, ensuring total drug release.

  • IS Spiking: Add 10 µL of Ospemifene-d4 working solution (500 ng/mL).

    • Self-Validation Check: Concurrently process a "Double Blank" (plasma with no analyte and no IS). The response at the IS transition (m/z 383.2 → 239.1) must be <5% of the standard IS response to confirm the absence of isotopic interference.

  • Load & Wash: Load the sample onto a pre-conditioned polymeric SPE cartridge. Wash with 5% methanol in water.

    • Rationale: 5% methanol is strong enough to elute salts and polar interferences but too weak to break the hydrophobic bonds of the SERM.

  • Elution: Elute with 100% methanol, evaporate under nitrogen, and reconstitute in the mobile phase.

Phase 2: LC-MS/MS Analysis

Causality: A Phenyl column is selected over a standard C18 because the biphenyl structure of ospemifene engages in strong π−π interactions with the stationary phase, offering orthogonal selectivity against aliphatic matrix lipids[3].

  • Chromatography: Agilent Eclipse XDB-Phenyl (4.6 × 75 mm, 3.5 µm).

  • Mobile Phase: Methanol : 20 mM Ammonium Formate (90:10, v/v) at 0.9 mL/min.

    • Rationale: Ammonium formate acts as a proton donor, drastically enhancing the formation of [M+H]+ precursor ions in positive ESI mode.

  • Detection (MRM Mode):

    • Ospemifene: m/z 379.2 → 235.1

    • Ospemifene-d4: m/z 383.2 → 239.1

    • Self-Validation Check (Carryover): Inject a blank sample immediately following the Upper Limit of Quantitation (ULOQ). Because lipophilic drugs stick to autosampler needles, the carryover peak area must be <20% of the Lower Limit of Quantitation (LLOQ) area to validate the run.

Workflow A Plasma Sample + Ospemifene-d4 B Polymeric SPE (Phospholipid Removal) A->B C LC Separation (Phenyl Column) B->C D ESI+ MS/MS (MRM Mode) C->D E FDA BMV Data Validation D->E

Self-validating LC-MS/MS bioanalytical workflow for Ospemifene quantification.

Conclusion

While analog internal standards may offer a lower upfront material cost, they introduce unacceptable risks of matrix-induced variability that can derail a PK study during regulatory review. By utilizing Ospemifene-d4 , bioanalytical scientists ensure perfect chromatographic co-elution and proportional ionization compensation. This approach not only guarantees compliance with the FDA's 2018 BMV guidelines but also establishes an analytically bulletproof foundation for clinical decision-making.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • Biomedical Chromatography. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (April 2019). Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。